

Application Note: High-Fidelity Measurement of Diazodinitrophenol (DDNP) Detonation Velocity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diazodinitrophenol**

Cat. No.: **B1670408**

[Get Quote](#)

Abstract

This document provides a detailed protocol for the experimental determination of the detonation velocity of **Diazodinitrophenol** (DDNP), a primary explosive. Detonation velocity is a critical performance parameter that characterizes the speed at which a detonation wave propagates through an explosive material. The methodology described herein utilizes a time-of-arrival technique with ionization pins, a robust and widely adopted method for energetic materials testing. This guide is intended for trained researchers and scientists in facilities equipped for handling high explosives, emphasizing rigorous safety protocols, precise experimental execution, and accurate data analysis.

Introduction

Diazodinitrophenol ($C_6H_2N_4O_5$), or DDNP, is a highly sensitive primary explosive used to initiate less sensitive secondary explosives in detonators and blasting caps.^[1] Its performance is fundamentally characterized by its detonation velocity (VOD), which is directly related to the explosive's power and energy release rate.^[2] Accurate measurement of VOD is essential for quality control, performance modeling, and the development of new energetic formulations.

This application note details a standard laboratory method, often referred to as a "rate stick" test, for measuring the VOD of DDNP.^[3] The principle involves initiating a cylindrical column of the explosive and measuring the time it takes for the detonation front to travel between precisely spaced sensors.^{[3][4]}

Critical Safety Directives

WARNING: DDNP is an extremely sensitive and dangerous primary explosive. It is sensitive to impact, friction, heat, and static electricity.[\[1\]](#)[\[5\]](#) All handling and testing of DDNP must be conducted by qualified personnel in a certified explosives laboratory with remote operation capabilities, appropriate blast shielding, and personal protective equipment (PPE).

Mandatory Safety Protocols:

- **Remote Operation:** All detonation experiments must be initiated and monitored remotely from a protected control room.
- **Quantity Limitation:** Use the minimum quantity of DDNP necessary for the experiment.
- **Grounding:** All equipment and personnel must be properly grounded to prevent electrostatic discharge.[\[5\]](#)
- **Material Handling:** DDNP should be handled wet with at least 40% water until the final stages of sample preparation to reduce sensitivity.[\[1\]](#)[\[6\]](#) Use non-sparking tools for all handling operations.
- **Emergency Preparedness:** An ANSI-approved safety shower and eyewash station must be immediately accessible.[\[7\]](#) All personnel must be familiar with emergency procedures, including evacuation routes and fire suppression for secondary fires (note: do not fight fires involving the explosive itself).[\[6\]](#)
- **Personal Protective Equipment (PPE):** At a minimum, safety goggles with a face shield, flame-resistant lab coats, and appropriate gloves must be worn.[\[7\]](#)

Principles of VOD Measurement

The detonation velocity is determined by measuring the time interval (Δt) required for the detonation wave to travel a known distance (Δx) along a confined column of the explosive. The velocity (V) is then calculated using the fundamental equation:

$$V = \Delta x / \Delta t$$

This experiment employs ionization pins as sensors. An ionization pin consists of two closely spaced electrical conductors. When the highly ionized plasma of the detonation front reaches the pin, it creates a short circuit, generating a sharp electrical signal.[4][8][9] By placing multiple pins at precisely known locations along the explosive column and recording their signals with a high-speed oscilloscope, the time of arrival at each point can be determined with high accuracy.

Experimental Apparatus and Materials

- DDNP Sample: Yellow crystalline solid, synthesized to required purity standards.[1]
- Confinement Tube ("Rate Stick"): A cylindrical tube made of a material like polymethyl methacrylate (PMMA) or cardboard, typically with an inner diameter sufficient to support a stable detonation. The length should accommodate multiple measurement points.
- Ionization Pins: Commercially available or custom-fabricated probes, often made from coaxial cable.[8] At least two pins are required, though using three or more allows for verification of a steady detonation velocity.
- High-Speed Digital Oscilloscope: A multi-channel oscilloscope with a high sampling rate (e.g., >1 GSa/s) and bandwidth to accurately capture the fast-rising signals from the pins.
- Detonator: A reliable, calibrated initiator (e.g., a standard #8 detonator or an equivalent exploding bridgewire detonator).
- Firing System: A remote-controlled system capable of simultaneously triggering the detonator and the oscilloscope.
- Precision Measurement Tools: Calipers or a micrometer for accurately measuring the distance between ionization pins.
- Sample Press: A hydraulic or screw-driven press for compacting the DDNP powder to a desired, uniform density within the confinement tube.

Detailed Experimental Protocol

Sample Preparation and Assembly

- Prepare Confinement Tube: Drill holes perpendicularly through the wall of the confinement tube at precisely measured intervals for the ionization pins. The distance between the centers of the holes is the measurement distance (Δx). A typical setup may use 3-4 pins spaced 20-30 mm apart.
- DDNP Handling: Carefully dry a small, pre-weighed quantity of DDNP according to established laboratory safety procedures immediately before use.
- Loading the Explosive: Place the confinement tube in the sample press. Incrementally add the dried DDNP powder into the tube and press it to a predetermined and consistent density. Uniform density is crucial for achieving a stable detonation velocity.[10][11]
- Insert Ionization Pins: Carefully insert the ionization pins into the pre-drilled holes until they are flush with the inner wall of the tube, ensuring they will make contact with the explosive column.
- Assemble the Charge: Securely attach the detonator to one end of the DDNP-filled tube. Ensure intimate contact between the detonator output and the explosive column.
- Final Measurement: Re-measure the precise distance between the tips of the inserted ionization pins.

Execution of the Measurement

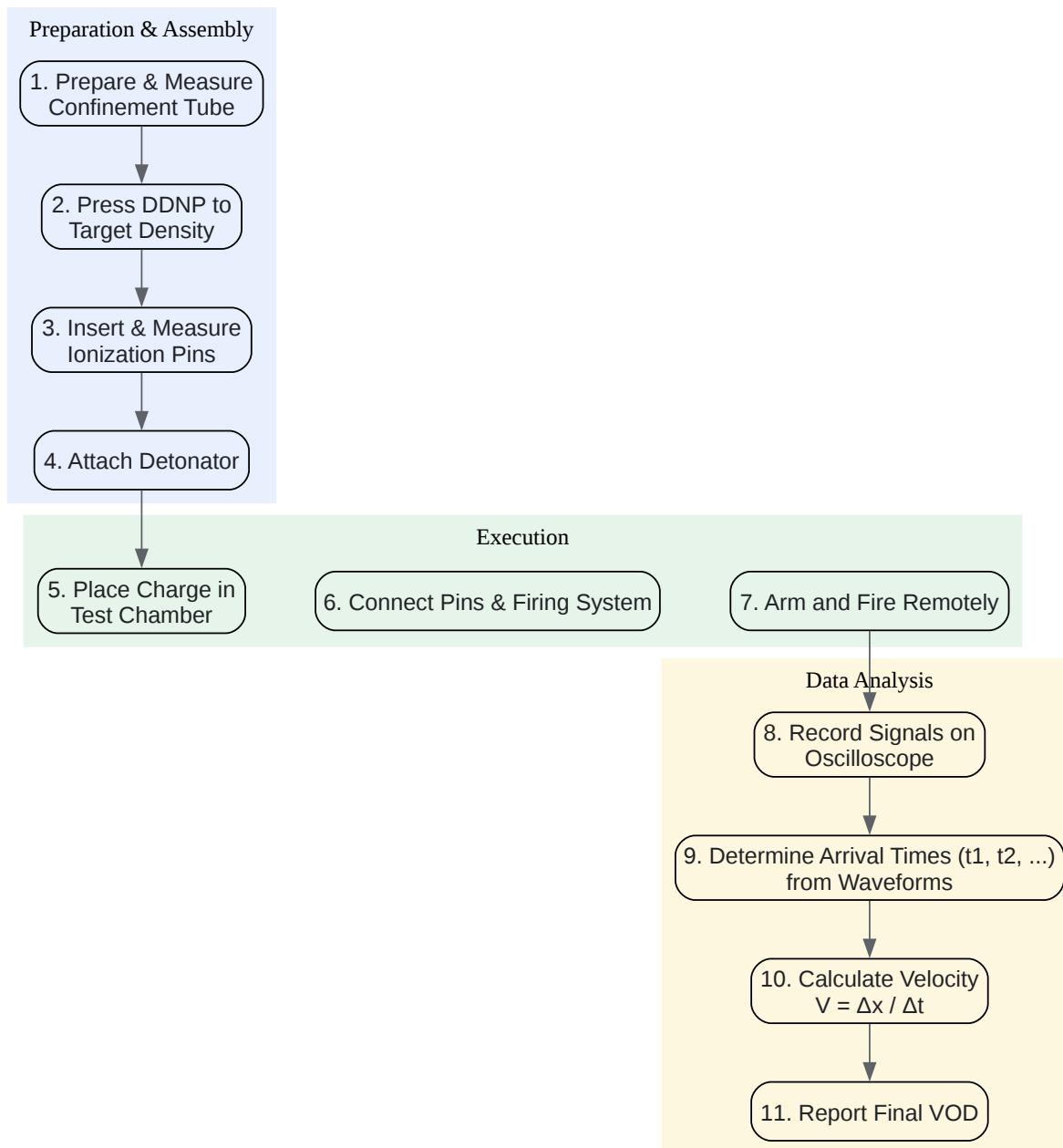
- Placement: Securely place the assembled charge in the designated detonation chamber.
- Connections: Connect the ionization pins to the input channels of the high-speed oscilloscope using coaxial cables of equal length. Connect the detonator to the remote firing system. Connect a trigger output from the firing system to the external trigger input of the oscilloscope.
- System Arming: Evacuate the detonation chamber. From the remote control room, arm the firing system and the data acquisition system.
- Detonation: Initiate the detonation. The firing pulse will simultaneously fire the detonator and trigger the oscilloscope to begin recording.

- Data Acquisition: The oscilloscope will capture the voltage signals from each ionization pin as the detonation wave passes. Save the waveform data for analysis.

Data Analysis and Visualization

Analysis

- Identify Arrival Times: On the recorded oscilloscope trace, precisely determine the time of arrival of the detonation front at each pin. This corresponds to the start of the sharp voltage rise for each channel.
- Calculate Time Intervals: Calculate the time difference (Δt) between the arrival signals of adjacent pins (e.g., $t_2 - t_1$, $t_3 - t_2$).
- Calculate Velocity: For each interval, calculate the detonation velocity using the formula $V = \Delta x / \Delta t$.
- Verify Steady State: If multiple intervals were measured, the calculated velocities should be consistent. This confirms that the detonation reached a stable, or steady-state, velocity. The first interval may be discarded if it shows a lower velocity, indicating the run-up distance before stabilization.


Expected Results

The detonation velocity of DDNP is dependent on its density. The results should be compared to established values in the literature.

Property	Value	Source
Chemical Formula	$C_6H_2N_4O_5$	[1]
Appearance	Yellow Crystalline Solid	[1]
Density	$\sim 1.63 \text{ g/cm}^3$	[10]
Detonation Velocity	$\sim 6,900 - 7,100 \text{ m/s}$	[10] [12]

Note: The actual measured velocity will be highly dependent on the pressed density and degree of confinement.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for DDNP detonation velocity measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. scispace.com [scispace.com]
- 3. nmt.edu [nmt.edu]
- 4. researchgate.net [researchgate.net]
- 5. [DIAZODINITROPHENOL | CAMEO Chemicals | NOAA](http://cameochemicals.noaa.gov) [cameochemicals.noaa.gov]
- 6. [Diazodinitrophenol | C6H2N4O5 | CID 5463880 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. [Introduction to ionization pin probes to measure detonation velocity](http://ffi.no) [ffi.no]
- 9. publica.fraunhofer.de [publica.fraunhofer.de]
- 10. [Detonation velocity - Sciencemadness Wiki](http://sciencemadness.org) [sciencemadness.org]
- 11. [Detonation velocity - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: High-Fidelity Measurement of Diazodinitrophenol (DDNP) Detonation Velocity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670408#experimental-setup-for-measuring-ddnp-detonation-velocity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com